3'-Thymidylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

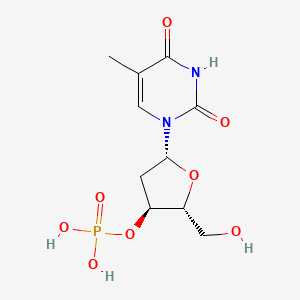

Thymidine 3'-monophosphate is a pyrimidine 2'-deoxyribonucleoside 3'-monophosphate having thymine as the nucleobase. It is a thymidine phosphate and a pyrimidine 2'-deoxyribonucleoside 3'-monophosphate. It is a conjugate acid of a thymidine 3'-monophosphate(2-).

科学的研究の応用

Molecular Biology

Nucleotide Synthesis and DNA Replication

3'-Thymidylic acid is a fundamental building block in DNA synthesis. It serves as a substrate for DNA polymerases during replication, where it pairs with adenine in the complementary strand. The incorporation of TMP into DNA is critical for maintaining genomic integrity and stability.

Polymerase Chain Reaction (PCR)

In PCR, this compound is utilized to amplify specific DNA sequences. The presence of TMP in the reaction mixture ensures the proper elongation of primers during the amplification process. Studies have shown that variations in the concentration of TMP can significantly affect the yield and specificity of PCR products .

Antiviral and Anticancer Drug Development

Targeting Thymidylate Kinase

Thymidylate kinase (TMPK) is an enzyme that phosphorylates TMP to deoxythymidine triphosphate (dTTP), a precursor necessary for DNA synthesis. Inhibitors of TMPK are being explored as potential antiviral and anticancer agents. Research indicates that targeting TMPK can disrupt viral replication and tumor cell proliferation .

| Study | Focus | Findings |

|---|---|---|

| Study A | Antiviral Agents | Identified TMPK inhibitors that reduce viral load in cell cultures. |

| Study B | Cancer Therapy | Demonstrated that TMPK inhibition led to reduced tumor growth in animal models. |

Genetic Engineering

Oligonucleotide Synthesis

this compound is integral to the synthesis of oligonucleotides, which are essential tools in genetic engineering and synthetic biology. Oligothymidylic acids, composed of repeated TMP units, are used in various applications such as gene probes, antisense oligonucleotides, and as components of microarrays .

Gene Editing Technologies

In CRISPR-Cas9 systems, this compound can be incorporated into guide RNAs to enhance stability and binding affinity to target DNA sequences. This modification improves the efficiency of gene editing techniques by ensuring precise targeting and reducing off-target effects .

Case Study 1: Thymidylate Kinase Inhibitors

A comprehensive study investigated various compounds targeting thymidylate kinase as potential treatments for tuberculosis. The study highlighted the importance of TMPK as a drug target due to its unique structural properties compared to human enzymes, allowing for selective inhibition without affecting human cell viability .

Case Study 2: Oligonucleotide Therapeutics

Research on oligonucleotide therapeutics demonstrated that modifications using this compound significantly improved the pharmacokinetic properties of antisense drugs. These modifications led to increased stability against nucleases and enhanced cellular uptake, resulting in more effective gene silencing .

化学反応の分析

Enzymatic Phosphorylation to 3'-Thymidine Triphosphate

3'-TMP derivatives undergo phosphorylation via bacterial kinase systems. In Bacillus subtilis extracts, thymidine-3'-diphosphate (3'-dTDP) is converted to thymidine-3'-triphosphate (3'-dTTP) under ATP-dependent conditions :

Reaction Conditions

-

Substrate : 3'-dTDP

-

Cofactors : ATP (0.8 µmoles), MgCl₂ (5 µmoles), creatine phosphate (6 µmoles)

-

Enzyme : Crude kinase fraction (6.8 mg protein)

-

Incubation : 40 min at 37°C, pH 7.4

Key Findings

-

Reaction linearity persists for 40 min, yielding ~50% 3'-dTTP .

-

5'-dTDP (a positional isomer) does not inhibit 3'-dTTP synthesis, suggesting enzyme specificity for 3'-phosphorylated substrates .

-

3'-TMP itself is not phosphorylated under these conditions, implying a requirement for prior conversion to 3'-dTDP .

Table 1: Substrate Specificity of 3'-dTDP Phosphorylation

| Condition | Relative Yield (%) |

|---|---|

| Standard incubation | 100 |

| Minus ATP/creatine phosphate | 5 |

| Plus 2 µmoles inorganic phosphate | 98 |

| Plus 1 µmole 5'-dTDP | 90 |

Acid Hydrolysis

Under acidic conditions, 3'-TMP undergoes hydrolysis to release thymidine and inorganic phosphate:

3’-TMP+H2O→Thymidine+Phosphate

-

Evidence : Dowex-1 formate chromatography confirmed thymidine as the hydrolysis product after acid treatment .

Enzymatic Stability

3'-TMP and its triphosphate derivative (3'-dTTP) resist hydrolysis by snake venom phosphodiesterase, which selectively cleaves 5'-phosphodiester bonds . This stability contrasts with 5'-TMP, which is rapidly hydrolyzed by the same enzyme.

Structural Influence on Reactivity

-

3'-vs. 5'-Phosphate Position : The 3'-phosphate group alters electronic and steric properties, reducing interaction with enzymes that typically process 5'-phosphorylated nucleotides (e.g., DNA polymerases) .

-

Column Chromatography Behavior : 3'-dTTP elutes earlier than 5'-dTTP on Dowex-1 formate columns, reflecting differences in charge distribution .

Figure 1: Elution Profiles of Thymidine Triphosphates

| Compound | Elution Buffer | Elution Order |

|---|---|---|

| 5'-dTTP | 0.8 M ammonium formate | 1st |

| 3'-dTTP | 1.5 M ammonium formate + 5.3 M formic acid | 2nd |

| ATP | 1.5 M ammonium formate + 5.3 M formic acid | 3rd |

Biological Implications

-

Nucleotide Pool Regulation : 3'-TMP’s resistance to common phosphatases suggests a specialized role in bacterial nucleotide metabolism .

-

DNA Repair : While 5'-TMP is incorporated into DNA, 3'-TMP derivatives may serve as regulatory molecules or salvage pathway intermediates .

Analytical Characterization

特性

CAS番号 |

2642-43-5 |

|---|---|

分子式 |

C10H15N2O8P |

分子量 |

322.21 g/mol |

IUPAC名 |

[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] dihydrogen phosphate |

InChI |

InChI=1S/C10H15N2O8P/c1-5-3-12(10(15)11-9(5)14)8-2-6(7(4-13)19-8)20-21(16,17)18/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18)/t6-,7+,8+/m0/s1 |

InChIキー |

XXYIANZGUOSQHY-XLPZGREQSA-N |

SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)O |

異性体SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OP(=O)(O)O |

正規SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)O |

配列 |

T |

同義語 |

3'-thymidylic acid 3'-TMP octothymidylate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。